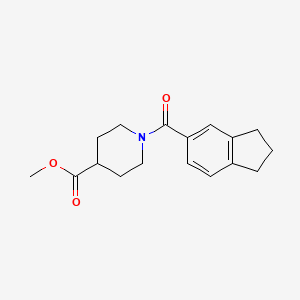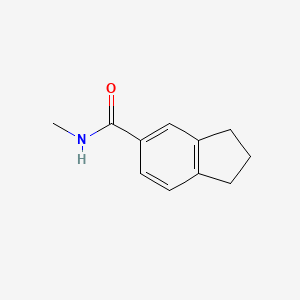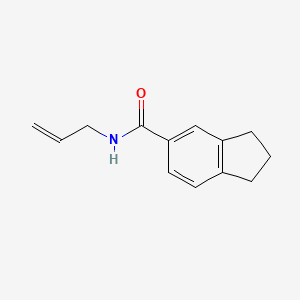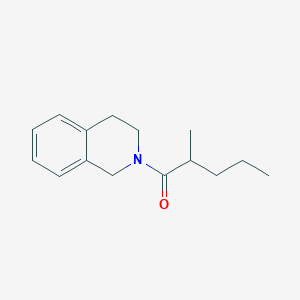
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one is a chemical compound that belongs to the isoquinoline family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one is not fully understood. However, it is believed that this compound acts as a modulator of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This modulation can lead to changes in the release and uptake of these neurotransmitters, which can affect various physiological and biochemical processes in the body.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one has various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and increase alertness and attention. Moreover, this compound has also been shown to have anti-inflammatory and antioxidant properties, which can protect the body from various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one in lab experiments include its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Moreover, this compound is relatively easy to synthesize and can be purified using various methods, which makes it an ideal candidate for research. However, the limitations of using this compound include its potential toxicity and the lack of information regarding its long-term effects on the body.
Zukünftige Richtungen
There are several future directions for the research of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one. These include the development of new drugs that target specific receptors in the brain, the investigation of the long-term effects of this compound on the body, and the synthesis of new bioactive compounds using this compound as a precursor. Moreover, the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease should also be explored.
Conclusion:
In conclusion, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one is a chemical compound that has various scientific research applications. Its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience, make it an ideal candidate for research. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and long-term effects on the body.
Synthesemethoden
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one involves the reaction of 2-methylpentan-1-one with isoquinoline in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of the desired product, which can be purified using various methods such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one has various scientific research applications. It has been used as a precursor in the synthesis of various bioactive compounds, including alkaloids, which have shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Moreover, this compound has also been used as a ligand in the development of new drugs that target specific receptors in the brain, which can lead to the discovery of new treatments for neurological disorders.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-6-12(2)15(17)16-10-9-13-7-4-5-8-14(13)11-16/h4-5,7-8,12H,3,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEILJGNKXLBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


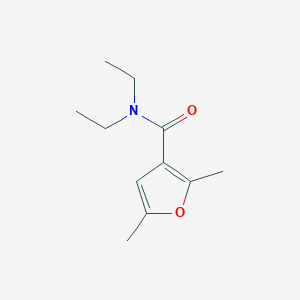
![[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7500707.png)
![1,4-Bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7500727.png)
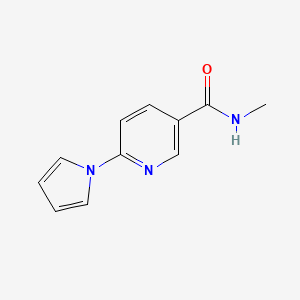
![1'-Propylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500743.png)


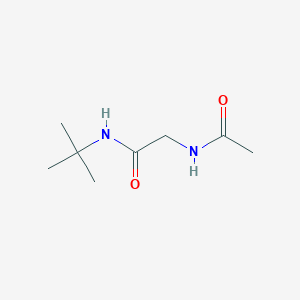
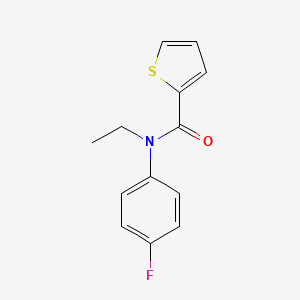
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
